molecular formula C8H20O5P2S2<br>C8H20O5P2S2<br>(C2H5O)2P(S)OP(S)(OC2H5)2 B124356 Sulfotep CAS No. 3689-24-5

Sulfotep

Cat. No.: B124356
CAS No.: 3689-24-5
M. Wt: 322.3 g/mol
InChI Key: XIUROWKZWPIAIB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfotep, also known as tetraethyldithiopyrophosphate or Sulfotepp, primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system of insects, humans, and many other animals . It is responsible for breaking down acetylcholine, a neurotransmitter, after it has been released in the synapse .

Mode of Action

This compound, like all organophosphate pesticides, irreversibly inactivates acetylcholinesterase . This inactivation disrupts the normal function of the nervous system. Specifically, it interferes with the transduction of signals at synapses that use acetylcholine . This disruption leads to an accumulation of acetylcholine in the synapse, causing overstimulation and eventual exhaustion of the postsynaptic neuron, leading to paralysis and death of the insect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to an overabundance of acetylcholine in the synapse . This overstimulation can lead to a variety of downstream effects, including paralysis and death in insects .

Pharmacokinetics

It is known that this compound is a mobile oil that is pale yellow-colored . It is also known to be well absorbed both orally and dermally, as well as through inhalation .

Result of Action

The primary result of this compound’s action is the disruption of normal nerve function in insects, leading to their death . By inhibiting acetylcholinesterase, this compound causes an overabundance of acetylcholine in the synapse, leading to overstimulation and eventual exhaustion of the postsynaptic neuron . This can result in paralysis and death of the insect .

Action Environment

This compound is commonly used in greenhouses as a fumigant . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . It is also important to note that this compound is toxic to some wildlife, including fish and aquatic invertebrates . Therefore, great care should be taken to avoid any additional release of this compound into the environment .

Biochemical Analysis

Biochemical Properties

Sulfotep has a cholinergic effect, involving depression of the cholinesterase activity of the peripheral and central nervous system of insects . The transduction of signals is disturbed at the synapses that make use of acetylcholine .

Cellular Effects

This compound is well absorbed following inhalation, oral or dermal exposure . It has a highly species-specific cholinesterase inhibiting activity . After oral application, more than 90% of this compound is absorbed from the gastrointestinal tract .

Molecular Mechanism

The main effect of this compound is its cholinergic effect, which involves the depression of the cholinesterase activity of the peripheral and central nervous system of insects . This leads to a disturbance in the transduction of signals at the synapses that make use of acetylcholine .

Temporal Effects in Laboratory Settings

The majority of the administered this compound is excreted within 3 hours, 85 to 90 % by 24 h and 90 to 97% by 48 h after administration . The highest concentrations of this compound were found in the liver, the lowest in the brain .

Dosage Effects in Animal Models

The acute toxicity of this compound is high, with oral LD50 values in laboratory animals ranging from 3 to 30 mg/kg body weight . The most susceptible animals tested were cats and dogs .

Metabolic Pathways

This compound and related compounds may be formed photochemically from a number of phosphorodithioate and phosphorothioate insecticides

Transport and Distribution

This compound is a mobile oil that is pale yellow-colored . It is primarily used as an insecticide

Subcellular Localization

It is known that this compound is well absorbed following inhalation, oral or dermal exposure

Preparation Methods

Sulfotep is synthesized through the reaction of tetraethyl pyrophosphate with sulfur. Tetraethyl pyrophosphate itself is produced by reacting diethyl chlorophosphate with water to substitute the chloro group with a hydroxyl group. The resulting product reacts with another molecule of diethyl chlorophosphate to form the ester, tetraethyl pyrophosphate. Pyridine is often used to neutralize the hydrochloric acid byproduct in this reaction .

Comparison with Similar Compounds

Sulfotep is similar to other organophosphate compounds such as tetraethyl pyrophosphate, chlorpyrifos, and parathion. it is unique in its specific structure and the particular pests it targets. Unlike some other organophosphates, this compound is primarily used in greenhouses and has a distinct garlic-like odor .

Similar Compounds

  • Tetraethyl pyrophosphate
  • Chlorpyrifos
  • Parathion
  • Diazinon
  • Coumaphos

This compound’s unique combination of properties and applications makes it a valuable compound in both scientific research and practical pest control.

Properties

IUPAC Name

diethoxyphosphinothioyloxy-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C8H20O5P2S2/c1-5-9-14(16,10-6-2)13-15(17,11-7-3)12-8-4/h5-8H2,1-4H3
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InChI Key

XIUROWKZWPIAIB-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OP(=S)(OCC)OCC
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Molecular Formula

C8H20O5P2S2, Array
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DSSTOX Substance ID

DTXSID7024328
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Molecular Weight

322.3 g/mol
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Physical Description

Tetraethyl dithiopyrophosphate is an organic phosphate pesticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It is a colorless to pale yellow mobile oil with an odor of garlic. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier., Pale-yellow liquid with a garlic-like odor; [NIOSH], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Pale-yellow liquid with a garlic-like odor., Pale-yellow liquid with a garlic-like odor. [Note: A pesticide that may be absorbed on a solid carrier or mixed in a more flammable liquid.]
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Boiling Point

277 to 282 °F at 2 mmHg (EPA, 1998), 136-139 °C @ 2 mm Hg, at 0.2666kPa: 136-139 °C, 277-282 °F at 2 mmHg, Decomposes
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Flash Point

Not combustible (EPA, 1998)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), Miscible in n-hexane, dichloromethane, 2-propanol, toluene, Miscible with most organic solvents. Sparingly soluble in ligroin and petroleum ether., Sol in water, 30 mg/l @ 20 °C, Solubility in water: none, 0.0007%
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Density

1.196 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.196 @ 25 °C/4 °C, Relative density (water = 1): 1.2, 1.196 (at 77 °F), (77 °F): 1.20
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Vapor Pressure

0.00017 mmHg at 68 °F (EPA, 1998), 0.0002 [mmHg], 1.05X10-4 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 0.0226, 0.0002 mmHg
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Mechanism of Action

/DITHIONE/ ... IS ABOUT HALF AS TOXIC AS PARATHION ACUTELY ... ITS PRINCIPAL TOXIC EFFECT IS CHOLINESTERASE INHIBITION., Cholinesterase inhibitor
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Impurities

The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion.
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Color/Form

COLORLESS OIL, Pale yellow mobile liquid

CAS No.

3689-24-5
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SULFOTEP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/380
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name SULFOTEP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0985
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name TETRAETHYL DITHIOPYROPHOSPHATE (TEDP)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/362
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Thiopyrophosphoric acid, tetraethyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/XN42C1D8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Sulfotep?

A1: this compound functions as an acetylcholinesterase (AChE) inhibitor. [, , ] It binds to the enzyme and prevents the breakdown of acetylcholine (ACh) at nerve synapses. [] This leads to an accumulation of ACh, causing overstimulation of cholinergic receptors and various downstream effects.

Q2: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C8H20O5P2S3, and its molecular weight is 350.44 g/mol. []

Q3: Is there any spectroscopic data available regarding this compound?

A4: Several studies employed Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing this compound, utilizing both Electron Ionization (EI) and Negative-Ion Chemical Ionization (NCI). [] Infrared (IR) spectroscopy has also been used to characterize this compound in chlorpyrifos formulations. []

Q4: How does the stability of this compound impact its use and potential risks?

A6: The persistence of this compound in the environment raises concerns about its potential for bioaccumulation and long-term effects on ecosystems. [] Its presence as an impurity in chlorpyrifos formulations, which are widely used pesticides, further complicates the assessment of environmental risks. [, , , , , ]

Q5: What analytical methods are commonly used for the detection and quantification of this compound?

A8: Gas chromatography (GC) coupled with various detectors, such as flame ionization detection (FID) [], flame photometric detection (FPD) [, ], nitrogen phosphorus detection (NPD) [], and mass spectrometry (MS) [, , , , ], are widely employed for analyzing this compound.

Q6: How is the accuracy and reliability of these analytical methods assured?

A9: Analytical method validation is crucial for ensuring data quality. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). [, , , , ] Researchers often use certified reference materials and spiked samples to validate their methods. [, ]

Q7: What are the known toxicological effects of this compound?

A10: this compound is a highly toxic organophosphate insecticide. [, , ] Its primary mechanism of toxicity is through AChE inhibition, leading to cholinergic crisis. [] Exposure can cause a range of symptoms, from tremors and paralysis to respiratory failure and death. [] A case study reported acute toxicity in buffaloes and calves after ingesting alfalfa fodder sprayed with a chlorpyrifos formulation containing this compound. []

Q8: Are there specific regulations in place regarding the use and handling of this compound?

A11: Given its high toxicity, this compound is subject to stringent safety regulations and handling guidelines. [] Its use as a fumigant often requires monitoring of air levels to ensure worker safety. [] The maximum permissible concentration of this compound as an impurity in chlorpyrifos formulations is regulated by organizations like the Food and Agriculture Organization (FAO). [, ]

Q9: What measures can be taken to minimize the risks associated with this compound?

A12: Safe handling practices, personal protective equipment, and proper ventilation are essential when working with this compound. [, ] Furthermore, exploring and implementing safer alternative pesticides is crucial for reducing the overall risks posed by this compound and similar compounds. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.